molecular formula C15H19F2NO4 B2974233 (R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid CAS No. 269396-59-0

(R)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid

Cat. No. B2974233
CAS RN: 269396-59-0
M. Wt: 315.317
InChI Key: XZGBRONJONQTTA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-3-((tert-butoxycarbonyl)amino)-4-(3,4-difluorophenyl)butanoic acid, also known as (R)-3-((t-Boc)amino)-4-(3,4-difluorophenyl)butanoic acid, is a synthetic organic compound that has been used in a variety of laboratory experiments. It is a chiral carboxylic acid, which is a type of organic compound that contains a carboxyl group. This compound has been used in a number of scientific research applications, including as a reagent in organic synthesis and as a substrate for enzyme assays.

Scientific Research Applications

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis processes, such as in the preparation of β-amino acid pharmacophores, highlighting its importance in the synthesis of pharmacologically active molecules. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands and rhodium catalysts results in amino esters with high enantiomeric excess, which are crucial for the development of enantiomerically pure pharmaceuticals (Kubryk & Hansen, 2006).

Chemical Synthesis Techniques

The compound is involved in chemical synthesis techniques, exemplified by its role in the facile synthesis and resolution of constrained cyclopropane analogues of phenylalanine. Such techniques are essential for producing optically pure compounds on a multigram scale, showcasing the compound's utility in the efficient preparation of stereoselectively significant molecules (Jiménez et al., 2001).

Solid-Phase Peptide Synthesis

It also finds application in solid-phase peptide synthesis (SPPS), where its derivatives serve as handles or linkers to facilitate the synthesis of C-terminal peptide amides under mild conditions. This demonstrates its versatility in peptide synthesis, allowing for the retention of sensitive functional groups and enhancing the purity of the synthesized peptides (Han et al., 1996).

Polymer Science

In the field of polymer science, derivatives of this compound contribute to the copolymerization of chiral amino acid-based acetylenes, influencing the helical conformation of copolymers. These findings underscore its significance in the development of polymers with unique chiroptical properties, which can be tailored for specific applications in materials science (Gao, Sanda, & Masuda, 2003).

Catalyst Development

Furthermore, the compound is instrumental in the development of modular dipeptide-analogue ligands for ruthenium-catalyzed enantioselective transfer hydrogenation of ketones. This application showcases its role in catalysis and the synthesis of enantiomerically enriched products, critical for the pharmaceutical industry (Pastor, Vaestilae, & Adolfsson, 2003).

properties

IUPAC Name

(3R)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBRONJONQTTA-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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